2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazine and benzotriazine fused ring system, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with formamide under acidic conditions can lead to the formation of the triazine ring, which is then further modified to introduce the benzotriazine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine or benzotriazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine and benzotriazine derivatives, such as:
- 2-Imino-2H-chromen-3-yl-1,3,5-triazines
- 2,4-Diamino-1,3,5-triazines
- 2-Imino-coumarins
Uniqueness
What sets 2-Imino-10-methyl-2H-1,3,5-triazino(1,2-C)(1,2,3)benzotriazin-4-amine apart is its fused ring system, which imparts unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
30101-70-3 |
---|---|
Molekularformel |
C10H9N7 |
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
4-imino-10-methyl-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C10H9N7/c1-5-2-3-7-6(4-5)8-13-9(11)14-10(12)17(8)16-15-7/h2-4H,1H3,(H3,11,12,14) |
InChI-Schlüssel |
KJXYFDKLTGXJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=NN3C2=NC(=NC3=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.